2-(2-(5-Nitro-1H-indol-3-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(5-Nitro-1H-indol-3-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a nitro group attached to the indole ring, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitro-1H-indol-3-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of indole to introduce the nitro group, followed by the formation of the isoindole ring system through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality. The choice of solvents, reagents, and catalysts is crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Nitro-1H-indol-3-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used to replace the nitro group, depending on the desired product.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-(5-Nitro-1H-indol-3-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(5-Nitro-1H-indol-3-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE
Uniqueness
2-(2-(5-Nitro-1H-indol-3-yl)ethyl)isoindoline-1,3-dione is unique due to its specific structure, which combines the indole and isoindole ring systems with a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
55747-70-1 |
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Molecular Formula |
C18H13N3O4 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-[2-(5-nitro-1H-indol-3-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H13N3O4/c22-17-13-3-1-2-4-14(13)18(23)20(17)8-7-11-10-19-16-6-5-12(21(24)25)9-15(11)16/h1-6,9-10,19H,7-8H2 |
InChI Key |
WWHZNYPUDWFMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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